molecular formula C7H11N3 B1205577 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 56952-17-1

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B1205577
CAS RN: 56952-17-1
M. Wt: 137.18 g/mol
InChI Key: GJMRGFIGPFVORV-UHFFFAOYSA-N
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Description

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of interest in medicinal chemistry. It is a derivative of the imidazo[4,5-c]pyridine class, which has been explored for various biological activities.

Synthesis Analysis

Swanson et al. (2016) describe the synthesis of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists. The synthesis involves addressing affinity and stability issues to create effective methyl substituted derivatives (Swanson et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives, including methyl substitutions, has been studied using density functional theory (DFT) and X-ray diffraction. Lorenc et al. (2008) conducted a detailed analysis of these structures, providing insights into bond lengths, angles, and the influence of methyl group substitution on the molecular conformation (Lorenc et al., 2008).

Chemical Reactions and Properties

Research by Rosenberg et al. (2012) illustrates the chemical reactivity of imidazo[4,5-b]pyridines and related structures, focusing on palladium-catalyzed amidation reactions. These reactions provide pathways for functionalizing the core structure of the imidazo[4,5-c]pyridine derivatives (Rosenberg et al., 2012).

Scientific Research Applications

P2X7 Receptor Antagonism

4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been explored for their potential as P2X7 receptor antagonists. A study by Swanson et al. (2016) describes the synthesis and structure-activity relationship (SAR) of these derivatives, leading to the identification of a potent P2X7 antagonist, beneficial in addressing P2X7 affinity and liver microsomal stability issues (Swanson et al., 2016).

Molecular Structure and Vibrational Energy Studies

The molecular structure, vibrational energy levels, and potential energy distribution of methyl derivatives of imidazo[4,5-c]pyridine have been analyzed using density functional theory (DFT). Dymińska et al. (2011) conducted a study comparing quantum chemical calculations with experimental results from X-ray diffraction, IR, and Raman studies, highlighting the planar conformation of these molecules and the presence of N–H⋯N hydrogen bonds (Dymińska et al., 2011).

Tuberculostatic Activity

Research into the tuberculostatic activity of imidazo[4,5-c]pyridine derivatives has been conducted, with studies focusing on the synthesis of compounds with potential antituberculotic properties. Bukowski and Janowiec (1996) synthesized various derivatives and tested them for antituberculotic activity, providing insights into new therapeutic applications (Bukowski & Janowiec, 1996).

Solid Phase Synthesis for Therapeutic Applications

Hutchins and Chapman (1996) developed a method for the solid phase synthesis of 1,2,3,4-tetrahydroisoquinolines and 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines. This method is significant for the preparation of compounds used in therapeutic applications, particularly in the field of medicinal chemistry (Hutchins & Chapman, 1996).

Development of New Therapeutic Agents

The potential of imidazo[4,5-c]pyridine derivatives in developing new therapeutic agents has been a focus in recent research. Harer and Bhatia (2015) explored the synthesis of imidazo(4,5-b) pyridines as inhibitors of Lumazine synthase in M. tuberculosis, highlighting their significance in the treatment of tuberculosis (Harer & Bhatia, 2015).

Protonation Study in Imidazo[4,5-c]pyridines

Barlin and Fenn (1981) conducted a carbon-13 nuclear magnetic resonance study of protonation in various imidazo[4,5-c]pyridines. This study revealed insights into the protonation patterns in these compounds, contributing to a better understanding of their chemical behavior (Barlin & Fenn, 1981).

Future Directions

The future directions for research on 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine and its derivatives could include further exploration of their radical-scavenging activity and potential therapeutic applications . Additionally, more research is needed to fully understand their mechanism of action and to explore their physical and chemical properties .

properties

IUPAC Name

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-7-6(2-3-8-5)9-4-10-7/h4-5,8H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMRGFIGPFVORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330153
Record name 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

CAS RN

56952-17-1
Record name 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ohya - Journal of agricultural and food chemistry, 2006 - ACS Publications
Previous study demonstrated that 4-methylspinaceamine (4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine), a Pictet−Spengler condensation reaction product of histamine with …
Number of citations: 5 pubs.acs.org

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